Salcaprozic acid
CAS No.: 183990-46-7
Cat. No.: VC20922875
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 183990-46-7 |
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Molecular Formula | C15H21NO4 |
Molecular Weight | 279.33 g/mol |
IUPAC Name | 8-[(2-hydroxybenzoyl)amino]octanoic acid |
Standard InChI | InChI=1S/C15H21NO4/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19) |
Standard InChI Key | NJEKDCUDSORUJA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O |
Introduction
Basic Chemical Properties and Identification
Salcaprozic acid, also known by its systematic name 8-(2-hydroxybenzamido)octanoic acid or 8-(salicyloylamino)octanoic acid, is an organic compound with distinct chemical and physical properties. It is characterized by its specific molecular structure that combines a salicylic acid moiety linked to an octanoic acid chain through an amide bond.
Molecular Identification Data
The compound possesses a unique chemical identity that can be represented through various standard chemical notations and identifiers as shown in the table below:
Synthesis Methods
The synthesis of salcaprozic acid can be achieved through various chemical routes, with each method offering different advantages in terms of yield, purity, and scalability for industrial production.
Standard Synthetic Route
One established method for synthesizing salcaprozic acid involves a multistep process starting with salicylamide. The detailed synthesis pathway proceeds through the following key intermediates and reactions:
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Preparation of 1,3-benzoxazine-2,4(3H)-dione intermediate from salicylamide
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Substitution reaction with 8-bromooctanoic acid ethyl ester in the presence of triethylamine
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Hydrolysis and ring-opening reactions under alkaline conditions
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Acid-mediated precipitation to yield 8-(2-hydroxybenzamido)octanoic acid
This synthetic route has been optimized for industrial production with high process yields and environmental considerations. The final product can then be converted to its sodium salt (SNAC) through neutralization with sodium hydroxide .
Detailed Synthesis Protocol
A more detailed examination of the synthesis process reveals specific reaction conditions and parameters:
The synthesis begins with 5 grams of 1,3-benzoxazine-2,4(3H)-dione dissolved in dimethylformamide (DMF). This solution is combined with 7.8 g of triethylamine and 9.2 g of 8-bromooctanoic acid ethyl ester, then reacted at 55-65°C for 6-10 hours. After cooling, the mixture is treated with hydrochloric acid (1 mol/L) to precipitate the solid intermediate, which is then filtered and washed . The intermediate is subsequently hydrolyzed by reaction with sodium hydroxide solution at 90-100°C for 3-6 hours. After cooling and extracting impurities with dichloromethane, the pH is adjusted to 3-5 with hydrochloric acid to precipitate the salcaprozic acid with a yield of approximately 94.0% .
For the preparation of the sodium salt (SNAC), salcaprozic acid is treated with sodium hydroxide in isopropanol, followed by crystallization, filtration, and drying at 60°C to yield the final product with approximately 90.8% yield . This environmentally friendly synthesis route offers high process yield suitable for industrial-scale production.
Mechanism of Action
The pharmacological importance of salcaprozic acid stems from its mechanism of action as an absorption enhancer, particularly for compounds with poor bioavailability.
Clinical Evidence
Clinical trials have demonstrated the efficacy of salcaprozic acid's sodium salt (SNAC) in enhancing oral bioavailability. For instance, oral semaglutide (a glucagon-like peptide 1 analog) co-formulated with 300 mg SNAC has shown significant clinical benefits in patients with Type 2 Diabetes . This formulation represents a breakthrough in peptide drug delivery, as peptides typically have very poor oral bioavailability due to enzymatic degradation and poor permeation across intestinal epithelium.
Pharmaceutical Applications
Salcaprozic acid, primarily in the form of its sodium salt (SNAC), has found significant applications in pharmaceutical formulations aimed at improving oral drug delivery.
Formulation Types
The versatility of salcaprozic acid as a delivery agent has been tested in various pharmaceutical formats:
Case Study: Semaglutide
The most prominent application of SNAC is in Novo Nordisk's non-enteric coated tablet formulation of semaglutide. In this formulation, SNAC forms a complex around semaglutide in the stomach, causing a transient increase in local pH. This protects semaglutide against pepsin digestion and increases its solubility, resulting in enhanced absorption across the gastric mucosa via transcellular mechanisms . This innovative approach has enabled the oral delivery of a peptide drug that would otherwise require injection, significantly improving patient compliance and treatment experience.
Clinical Observations
Analytical Considerations
The analysis and characterization of salcaprozic acid require specific analytical techniques and standards, particularly for pharmacokinetic studies and quality control.
Deuterated Standards
Salcaprozic Acid-D4, a deuterium-labeled analog of salcaprozic acid, is commonly utilized as an internal standard in analytical and pharmacokinetic research. This compound has four deuterium atoms replacing hydrogen atoms at positions 3, 4, 5, and 6 of the benzene ring . The molecular formula of this analog is C15H17D4NO4 with a molecular weight of 283.36 g/mol .
The use of this deuterated standard improves the accuracy of mass spectrometry and liquid chromatography methods, enabling precise quantification of salcaprozic acid in biological samples. This is crucial for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research . The stable isotope labeling creates a compound that behaves chemically similar to salcaprozic acid but can be distinguished by mass spectrometry due to the mass difference.
Physical and Chemical Properties
For analytical purposes, it's important to note the physical and chemical properties of salcaprozic acid:
Current Research and Future Directions
Research on salcaprozic acid continues to explore new applications and optimizations of this valuable pharmaceutical excipient.
Expanding Applications
Current research is investigating the potential of salcaprozic acid and SNAC to enhance the oral delivery of other challenging drug classes, including:
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Additional peptide and protein therapeutics
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Highly hydrophilic compounds with poor membrane permeability
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Compounds susceptible to extensive first-pass metabolism
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Nucleic acid-based therapeutics (siRNA, mRNA) The success with semaglutide suggests that the approach may be applicable to other therapeutic peptides and macromolecules, potentially revolutionizing their delivery methods.
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